Fmoc-D-Biocytin

CAS No.:

Cat. No.: VC16763097

Molecular Formula: C31H38N4O6S

Molecular Weight: 594.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H38N4O6S |

|---|---|

| Molecular Weight | 594.7 g/mol |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid |

| Standard InChI | InChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)33-30(39)35-28)32-16-8-7-13-24(29(37)38)34-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,36)(H,34,40)(H,37,38)(H2,33,35,39) |

| Standard InChI Key | OFIBQNGDYNGUEZ-UHFFFAOYSA-N |

| Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |

Introduction

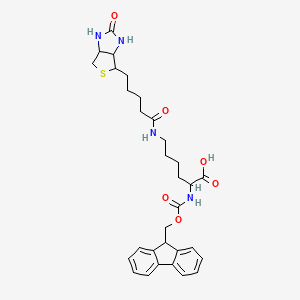

Chemical Structure and Properties of Fmoc-D-Biocytin

Fmoc-D-Biocytin (systematic name: N-α-Fmoc-N-ε-biotinyl-D-lysine) is a chiral amino acid derivative with a molecular formula of and a molecular weight of 594.72 g/mol . The D-configuration of the lysine backbone distinguishes it from its L-isoform, Fmoc-Lys(biotin)-OH, which shares the same molecular formula but exhibits distinct stereochemical properties . The Fmoc group enhances solubility in organic solvents during solid-phase peptide synthesis (SPPS), while the biotin moiety enables high-affinity interactions with streptavidin and avidin, making it indispensable for purification and detection workflows .

Stereochemical Considerations

The D-lysine configuration in Fmoc-D-Biocytin influences its incorporation into peptide chains, particularly in studies targeting protease resistance or mirror-image protein design. Unlike L-isoforms, D-amino acids are less susceptible to enzymatic degradation, extending the half-life of biotinylated peptides in biological systems .

Synthesis and Optimization

One-Step Coupling Methodology

A landmark study by Feng et al. (2010) demonstrated a rapid one-step synthesis for biotinylated amino acids, including analogs of Fmoc-D-Biocytin . Using coupling reagents such as -[bis(dimethylamino)methylene]--benzotriazolium 3-oxide hexafluorophosphate (HBTU) and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP), biotin was directly conjugated to the ε-amino group of Fmoc-D-lysine (Table 1) . This method achieved yields exceeding 76% under optimized conditions (25°C, 60 minutes) , outperforming traditional approaches relying on biotin-hydroxysuccinimide (biotin-OSu) esters, which failed due to low reactivity with aromatic amines .

Table 1: Optimization of Fmoc-D-Biocytin Synthesis

| Coupling Reagent | Temperature (°C) | Time (min) | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|

| HBTU/DIEA | 25 | 60 | 76 | 95.4 |

| BOP/DIEA | 25 | 50 | 68 | 95.1 |

| EDC.HCl/HOBt | 25 | 90 | 65 | 94.8 |

Solid-Phase Peptide Synthesis (SPPS) Integration

In SPPS, Fmoc-D-Biocytin is incorporated into growing peptide chains via standard Fmoc deprotection protocols. After chain assembly, the Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), leaving the biotin tag intact for downstream applications .

Applications in Biochemical Research

Affinity Purification

Fmoc-D-Biocytin-modified peptides are immobilized on streptavidin-coated resins, enabling single-step purification from complex mixtures . For example, Sapkota et al. utilized Fmoc-Lys(biotin)-OH-functionalized resins to isolate target peptides with >90% efficiency, a protocol directly applicable to its D-configured counterpart .

Enzyme Activity Studies

Biotin-dependent enzymes, such as carboxylases, utilize Fmoc-D-Biocytin as a substrate to study kinetic parameters. The D-configuration allows researchers to probe stereospecificity in enzymatic binding pockets, revealing insights into catalytic mechanisms .

Comparative Analysis with Structural Analogs

Fmoc-Lys(biotin)-OH (L-Isoform)

The L-isoform, commercially available from Sigma-Aldrich , shares identical functional groups but differs in stereochemistry. While both isomers facilitate biotin-avidin interactions, the L-form is preferentially incorporated into mammalian peptide systems, whereas the D-form is reserved for specialized applications requiring enzymatic stability .

Fmoc-D-Aph(Biotin)-OH

Feng et al. synthesized Fmoc-D-4-aminophenylalanine(biotin)-OH, an aromatic analog of Fmoc-D-Biocytin . This compound exhibits enhanced fluorescence quenching properties, making it suitable for Förster resonance energy transfer (FRET)-based assays .

Table 2: Key Analogs of Fmoc-D-Biocytin

| Compound | Molecular Formula | Unique Feature | Application |

|---|---|---|---|

| Fmoc-D-Biocytin | D-lysine backbone | Protease-resistant probes | |

| Fmoc-Lys(biotin)-OH | L-lysine backbone | Standard affinity purification | |

| Fmoc-D-Aph(Biotin)-OH | Aromatic side chain | FRET-based sensing |

Challenges and Future Directions

Solubility Limitations

Despite its utility, Fmoc-D-Biocytin exhibits limited solubility in aqueous buffers, necessitating organic solvents like DMF or N-methyl-2-pyrrolidone (NMP) . Recent efforts focus on PEGylated derivatives to enhance biocompatibility without compromising biotin binding.

Scalability of Synthesis

While one-step coupling methods are efficient, scaling production remains challenging due to the high cost of coupling reagents like HBTU. Alternative strategies using microfluidic reactors are under investigation to reduce reagent waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume